molecular formula C19H21N5O4 B8446182 N(6)-(2-indanyl)adenosine

N(6)-(2-indanyl)adenosine

Cat. No.: B8446182
M. Wt: 383.4 g/mol
InChI Key: NKTIWTYWGRTWOE-NVQRDWNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(2-indanyl)adenosine is a synthetic nucleoside analog that functions as a potent and selective agonist for the adenosine A3 receptor (A3AR). As a member of the N6-substituted adenosine derivatives, its activity is highly dependent on the steric and electronic properties of the N6 modification, with the bulky, rigid 2-indanyl group contributing to its receptor subtype selectivity and binding affinity . Activation of the A3AR by selective agonists like this compound has been linked to cytoprotective effects, making it a valuable tool for investigating pathways in cardioprotection and cerebroprotection . Research into A3AR agonists also explores their potential anticonvulsive activity, with studies showing that certain compounds in this class can enhance the effects of standard antiepileptic drugs . Furthermore, adenosine A3 receptor activation has been shown to induce bronchospasm in specific animal models via a neurally mediated mechanism, providing insights into respiratory conditions and potential therapeutic targets . This compound is supplied for in vitro research purposes. It is not intended for human, veterinary, or diagnostic use. Researchers should consult the product's Certificate of Analysis for specific data on binding affinity (Ki), functional potency (EC50), and selectivity over other adenosine receptor subtypes (A1, A2A, A2B).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-inden-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-5-10-3-1-2-4-11(10)6-12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t13-,15-,16-,19-/m1/s1

InChI Key

NKTIWTYWGRTWOE-NVQRDWNXSA-N

Isomeric SMILES

C1C(CC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Synthetic Strategies and Structural Modifications of N 6 2 Indanyl Adenosine and Analogues

Methodologies for N(6)-Substitution in Adenosine (B11128) Derivatives

The introduction of substituents at the N(6)-position of adenosine is a cornerstone of medicinal chemistry efforts targeting adenosine receptors. Several general methodologies have been established for this purpose, each with its own advantages and limitations.

A widely utilized method is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically involves the reaction of a 6-halopurine ribonucleoside, most commonly 6-chloropurine (B14466) riboside, with the desired amine. The electron-withdrawing nature of the purine (B94841) ring system facilitates the displacement of the halogen at the C6 position by the amine nucleophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction efficiency and yield. For the synthesis of N(6)-substituted adenosine derivatives, protecting groups on the ribose hydroxyls are often employed to prevent side reactions, although one-step syntheses with unprotected adenosine have also been reported. nih.gov

Another important strategy is the Dimroth rearrangement . nih.govrsc.org This method involves the initial alkylation of adenosine at the N(1) position, followed by a base-catalyzed rearrangement to the thermodynamically more stable N(6)-substituted product. This approach offers an alternative route to N(6)-substituted adenosines and can be particularly useful when direct N(6)-alkylation is challenging.

More advanced techniques include palladium-catalyzed cross-coupling reactions, which have expanded the scope of accessible N(6)-substituents to include aryl and vinyl groups. mdpi.com

MethodologyKey FeaturesStarting Materials
Nucleophilic Aromatic Substitution (SNAr) Direct displacement of a leaving group (e.g., halogen) at the C6 position.6-Halopurine riboside, amine
Dimroth Rearrangement N(1)-alkylation followed by base-catalyzed rearrangement to the N(6)-isomer.Adenosine, alkylating agent
Palladium-Catalyzed Cross-Coupling Formation of C-N bonds with a broader range of substituents.6-Halopurine riboside, amine, palladium catalyst

Synthesis of Indanyl-Containing Adenosine Analogues

The synthesis of N(6)-(2-indanyl)adenosine and its analogues leverages the general methodologies for N(6)-substitution, with specific considerations for the introduction of the indanyl moiety.

Racemic and Stereoselective Synthesis Approaches

The 2-indanyl group contains a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-N(6)-(2-indanyl)adenosine. The biological activity of these enantiomers can differ significantly, making stereoselective synthesis a critical aspect of their development. nih.gov

Racemic synthesis approaches typically involve the use of racemic 2-aminoindane as the starting material. The reaction of racemic 2-aminoindane with 6-chloropurine riboside under SNAr conditions yields a racemic mixture of (R)- and (S)-N(6)-(2-indanyl)adenosine. This mixture can then be used for initial biological screening, and if promising activity is observed, the individual enantiomers can be separated by chiral chromatography for further evaluation.

Stereoselective synthesis aims to produce a single enantiomer of the target compound. This can be achieved by employing an enantiomerically pure starting material, such as (R)- or (S)-2-aminoindane. The stereochemistry of the starting amine is typically retained throughout the SNAr reaction, leading to the formation of the corresponding enantiomerically pure this compound. The synthesis of enantiomerically pure 2-aminoindane can be accomplished through various methods, including the resolution of a racemic mixture or through asymmetric synthesis. The stereoselectivity of binding to adenosine receptors has been demonstrated for various N(6)-substituted analogues, underscoring the importance of stereochemically defined compounds. nih.gov

Introduction of the Indanyl Moiety

The primary method for introducing the 2-indanyl moiety onto the adenosine scaffold is through the SNAr reaction between 6-chloropurine riboside and 2-aminoindane. The reaction is typically performed in a suitable solvent, such as an alcohol (e.g., ethanol, isopropanol) or a polar aprotic solvent (e.g., dimethylformamide), in the presence of a base like triethylamine or diisopropylethylamine. The reaction mixture is heated to drive the reaction to completion.

The general synthetic scheme is as follows:

Step 1: Preparation of the 6-chloropurine riboside. This intermediate is often prepared from inosine or guanosine through established procedures. The hydroxyl groups of the ribose moiety are typically protected, for instance, by acetylation, to enhance solubility in organic solvents and prevent unwanted side reactions.

Step 2: Nucleophilic substitution. The protected 6-chloropurine riboside is reacted with either racemic or enantiomerically pure 2-aminoindane in the presence of a base.

Step 3: Deprotection. The protecting groups on the ribose are removed to yield the final this compound. For acetyl groups, this is commonly achieved by treatment with methanolic ammonia.

The progress of the reaction and the purity of the final product are monitored by standard analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Diversification Strategies for N(6)-Substituted Adenosine Scaffolds

To explore the SAR of this compound and to optimize its pharmacological properties, further structural modifications can be introduced at various positions of the adenosine scaffold. These diversification strategies aim to enhance receptor affinity and selectivity, as well as to improve pharmacokinetic properties.

Modifications at the C2 position of the purine ring are a common strategy. The introduction of various substituents, such as alkynyl, nih.gov amino, or small alkyl groups, can significantly impact the affinity and selectivity for different adenosine receptor subtypes. For instance, the combination of N(6)- and C2-substitutions has been shown to yield potent and selective A3 adenosine receptor agonists. researchgate.net

Modifications at the ribose moiety , particularly at the 5'-position, are another fruitful avenue for diversification. The synthesis of 5'-uronamide derivatives, for example, has been a successful strategy for enhancing affinity and selectivity for the A3 adenosine receptor. nih.gov Other modifications include the introduction of different functional groups at the 5'-position or the exploration of alternative sugar mimics.

Modifications on the indanyl moiety itself can also be explored. The introduction of substituents on the aromatic ring or the aliphatic part of the indane structure can provide valuable insights into the binding pocket of the target receptor. These modifications can be introduced either on the 2-aminoindane starting material or through post-synthetic modification of the this compound molecule.

These diversification strategies, often guided by molecular modeling studies, allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the development of new analogues with improved therapeutic potential.

Preclinical Pharmacological Characterization in in Vitro and in Vivo Animal Models

Immunomodulatory and Anti-inflammatory Mechanisms

Adenosine (B11128) is a potent endogenous modulator that plays a critical role in regulating immune responses and inflammation, primarily by acting on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Adenosine receptor agonists are known to exert significant anti-inflammatory effects through various mechanisms.

Regulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-12, IL-10)

Activation of adenosine receptors, particularly the A2A receptor, is a key mechanism for controlling the production of inflammatory cytokines from immune cells like macrophages. frontiersin.org In general, adenosine receptor agonists have been shown to suppress the synthesis and release of pro-inflammatory cytokines while promoting the production of anti-inflammatory cytokines.

Specifically, adenosine signaling can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) from activated macrophages. nih.govresearchgate.net TNF-α and IL-12 are pivotal cytokines in driving Th1-mediated inflammatory responses. Conversely, adenosine receptor activation often enhances the secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis. nih.govepa.gov For instance, studies using various adenosine receptor agonists in models of endotoxemia have demonstrated a decrease in plasma TNF-α levels alongside an increase in plasma IL-10. doi.org The A2B receptor has also been implicated in modulating cytokine release, sometimes in a context-dependent manner, where it can either suppress TNF-α or promote IL-6 production. nih.govnih.gov

CytokineGeneral Effect of Adenosine Receptor AgonismKey Adenosine Receptors InvolvedReference
TNF-α InhibitionA2A, A2B nih.gov
IL-6 Inhibition / StimulationA2A (Inhibition), A2B (Stimulation) nih.govnih.gov
IL-12 InhibitionA2A frontiersin.orgepa.gov
IL-10 AugmentationA2A, A2B nih.gov

Modulation of Leukocyte Recruitment and Activation

A hallmark of inflammation is the recruitment of leukocytes, such as neutrophils, from the bloodstream to the site of injury or infection. Adenosine is a critical endogenous regulator that limits excessive leukocyte accumulation and activation. nih.gov Activation of adenosine receptors, especially A2A and A2B receptors, generally inhibits neutrophil function. mdpi.com This includes diminishing the adhesion of neutrophils to the vascular endothelium, a crucial step in their migration out of blood vessels. nih.gov Furthermore, adenosine receptor agonists can suppress the activation of neutrophils, reducing their degranulation and the release of damaging reactive oxygen species and proteolytic enzymes. nih.gov This modulation helps to prevent collateral tissue damage caused by an overexuberant inflammatory response.

Effects on Macrophage Polarization and Function (e.g., M1/M2 Phenotypes)

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Adenosine signaling is a key factor in promoting the switch from an M1 to an M2 phenotype. nih.gov

M1 macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), produce high levels of pro-inflammatory cytokines (TNF-α, IL-12). nih.gov In contrast, M2 macrophages are involved in the resolution of inflammation and tissue repair. Adenosine, acting through A2A and A2B receptors, can suppress the M1 phenotype and promote alternative M2 activation. nih.gov This is characterized by decreased production of inflammatory cytokines and increased expression of markers associated with tissue remodeling and repair. frontiersin.orgepa.gov This shift in macrophage polarization is a critical mechanism by which adenosine receptor agonists exert their anti-inflammatory and tissue-protective effects.

Role in Specific Organ System Inflammation Models (e.g., Renal, Colonic)

The anti-inflammatory effects of adenosine receptor agonists have been investigated in various animal models of organ-specific inflammation, including in the kidneys and colon.

Renal Inflammation: In the kidney, adenosine receptors are expressed on vascular and tubular cells as well as on infiltrating immune cells. jvsmedicscorner.com Activation of the A2A receptor has been shown to be protective in models of immune-mediated kidney injury by reducing macrophage infiltration and subsequent fibrosis. In a rat model of glomerulonephritis, an A2A receptor agonist attenuated glomerular injury and decreased the accumulation of macrophages. In contrast, blocking A2A receptors exacerbated the disease. researchgate.net However, chronic activation of the A2B receptor has been linked to the promotion of renal fibrosis through the induction of IL-6. nih.gov

Colonic Inflammation: Adenosine signaling plays a complex but generally protective role in inflammatory bowel disease (IBD). nih.gov Studies in murine models of colitis have shown that signaling through the A2A and A3 receptors can be beneficial. frontiersin.org A2A receptor activation can attenuate intestinal inflammation, while A3 receptor agonists have also been shown to ameliorate the course of colitis. frontiersin.orgunipi.it The protective mechanisms involve the suppression of inflammatory cell infiltration and cytokine production within the intestinal mucosa. nih.gov However, the role of the A2B receptor is more controversial, with some studies suggesting a protective role and others indicating it may exacerbate inflammation. nih.gov

Neurobiological and Neuroprotective Actions

In the central nervous system, adenosine acts as a key neuromodulator, influencing neuronal excitability, synaptic communication, and providing neuroprotection against ischemic and excitotoxic insults. nih.gov

Modulation of Synaptic Transmission and Plasticity

Adenosine significantly modulates synaptic transmission, primarily through the activation of A1 and A2A receptors, which are abundantly expressed in the brain. The activation of presynaptic A1 receptors is a major pathway for inhibiting the release of excitatory neurotransmitters, such as glutamate. nih.gov This leads to a general suppression of excitatory synaptic transmission, which is a key component of adenosine's neuroprotective and anticonvulsant effects. mdpi.comresearchgate.net

Protection Against Ischemic or Hypoxic Cellular Damage in Neural Tissue Models

There is no publicly available scientific literature detailing the effects of N(6)-(2-indanyl)adenosine on protecting neural tissue from ischemic or hypoxic damage in in vitro or in vivo models.

Effects on Neuronal Apoptosis and Morphological Integrity

No research findings have been published that describe the specific impact of this compound on the processes of neuronal apoptosis or its influence on the morphological integrity of neurons.

Cognitive Function Modulation in Animal Models

Studies assessing the role of this compound in modulating cognitive functions such as learning and memory in animal models are not present in the accessible scientific literature.

Cardiovascular System Interactions

Specific data on the interactions of this compound with the cardiovascular system is not available. While the broader class of N6-substituted adenosine derivatives has been studied for various cardiovascular effects, these findings cannot be directly and accurately attributed to this compound without specific research.

Vasomotor Regulation and Blood Pressure Effects in Animal Models

There are no published studies that have measured the effects of this compound on vasomotor regulation or blood pressure in animal models.

Protection Against Ischemia-Reperfusion Injury in Cardiac Models

There is no available research on the potential protective effects of this compound against ischemia-reperfusion injury in cardiac models.

Renal System Modulation

Based on available scientific literature, there is no specific preclinical data on the effects of this compound on the renal system. While the broader class of adenosine compounds and their receptor agonists have been studied for their roles in kidney function and protection against injury, research specifically detailing the renal modulatory effects of the this compound derivative could not be located in the public domain. General research indicates that adenosine and its analogues can influence renal blood flow and glomerular filtration rate, and play a role in the pathophysiology of ischemic kidney injury, but these findings are not specific to this compound.

A comprehensive search of scientific databases did not yield any in vivo animal studies investigating the specific effects of this compound on renal function or in models of renal injury. Consequently, no data is available to report on its impact on parameters such as glomerular filtration rate, renal blood flow, or its potential protective effects in conditions like ischemia-reperfusion injury.

There is no available research detailing the mechanisms through which this compound might confer renal cell protection. Studies on other adenosine receptor agonists suggest potential mechanisms such as reducing inflammation and apoptosis in renal cells, but these have not been specifically demonstrated for this compound.

Enzymatic Interactions (beyond Adenosine Receptors)

Information regarding the interaction of this compound with enzymes other than adenosine receptors is not available in the reviewed scientific literature. The following sections address the specific enzymes mentioned in the query.

No studies were found that evaluated the inhibitory activity of this compound against DNA adenine (B156593) methyltransferases or glycosomal phosphoglycerate kinase. Therefore, there is no data on its potential as an inhibitor for these specific enzymes.

As there are no studies identifying this compound as an inhibitor of the aforementioned enzymes, there is consequently no research available on the structural basis of its potential interactions with these enzymes.

Computational Approaches and Molecular Modeling in N 6 2 Indanyl Adenosine Research

Ligand-Receptor Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. benthamscience.com This analysis is crucial for understanding the specific interactions that anchor N(6)-(2-indanyl)adenosine within the binding pocket of adenosine (B11128) receptors.

Docking studies on various N6-substituted adenosine analogues have revealed a conserved binding pattern for the core adenosine moiety, which typically forms hydrogen bonds with highly conserved residues within the transmembrane helices of the receptor. docking.org The ribose sugar and the adenine (B156593) base fit into a well-defined pocket, while the N6-substituent extends into a more variable region, which is a key determinant of subtype selectivity.

For this compound, the bulky, hydrophobic indanyl group is predicted to occupy a spacious hydrophobic pocket. The binding mode is stabilized by van der Waals and hydrophobic interactions with non-polar amino acid residues. Docking analyses of related N6-substituted derivatives at the A3 adenosine receptor have shown that interactions within this pocket are critical for high affinity. nih.gov The specific orientation of the indanyl group allows for optimal surface complementarity, maximizing these favorable interactions and contributing to the compound's high potency.

Receptor SubtypeKey Interacting Residues for N6-SubstituentsType of InteractionReference
A1 Receptor Phe171, Leu250, Met177Hydrophobic, van der Waals cam.ac.uk
A2A Receptor Glu169, Asn253, Met177, Leu249Hydrogen Bonding (with linker), Hydrophobic docking.orgmdpi.com
A3 Receptor Phe168, Trp243, Leu246, Met250Hydrophobic, π-π stacking nih.govnih.gov

Note: The specific residues listed are based on studies of various adenosine receptor ligands and provide a likely model for the interactions of this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to be recognized by a specific receptor. benthamscience.com For adenosine receptor agonists, a typical pharmacophore model includes features such as hydrogen bond donors and acceptors corresponding to the adenine and ribose moieties, and a hydrophobic feature representing the N6-substituent.

This approach is instrumental in virtual screening, a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore model and are therefore likely to bind to the target receptor. sci-hub.box By defining the key features of this compound and its congeners, researchers can rapidly identify novel chemical scaffolds with the potential for high affinity and selectivity. rsc.orgnih.gov The integration of pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies allows for the prediction of binding affinities of hit compounds before undertaking their chemical synthesis. sci-hub.box

Pharmacophoric FeatureDescriptionRole in Binding
Hydrogen Bond Donor (HBD) Corresponds to the N6-amino group and ribose hydroxyls.Anchors the ligand to key residues like Asp and Asn in the binding pocket.
Hydrogen Bond Acceptor (HBA) Corresponds to the N1 and N3 atoms of the adenine ring.Forms crucial hydrogen bonds with conserved residues.
Aromatic Ring (AR) The purine (B94841) ring system.Participates in π-π stacking interactions with aromatic residues like Phe and Trp.
Hydrophobic Group (HY) Represents the 2-indanyl substituent.Occupies a hydrophobic pocket, contributing to affinity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional shape, or conformation. Conformational analysis explores the range of possible shapes the molecule can adopt and their relative energies. A critical aspect for adenosine derivatives is the orientation around the glycosidic bond, which connects the adenine base to the ribose sugar, resulting in syn and anti conformations. Studies on related N6-methylated adenosines suggest that the preferred conformation can significantly impact receptor binding and stability within a duplex. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. aps.org MD simulations can be used to assess the stability of the binding pose predicted by docking, revealing how the ligand and receptor adjust to each other. These simulations can highlight the stability of key hydrogen bonds, the flexibility of the N6-(2-indanyl) group within its sub-pocket, and any induced conformational changes in the receptor upon ligand binding. chemrxiv.org This detailed understanding of the dynamic behavior of the complex is essential for accurately interpreting structure-activity relationships.

Structure-Based Design Principles for Novel Analogues

Insights gained from ligand-receptor docking, pharmacophore modeling, and molecular dynamics simulations provide a robust foundation for the structure-based design of novel analogues of this compound with improved properties. The goal is often to enhance affinity, improve subtype selectivity, or modify functional activity (e.g., from full agonist to partial agonist).

Computational models of the receptor's binding site reveal which regions around the ligand are available for modification. For instance, analysis of the hydrophobic pocket occupied by the indanyl group can suggest where to add substituents to increase van der Waals contacts or introduce polar groups to form new hydrogen bonds with nearby residues. This strategy has been successfully applied to other N6-substituted adenosine derivatives to enhance A3 receptor affinity and selectivity. nih.govnih.gov Similarly, modifications at the C2 position of the adenine ring have been explored computationally and synthetically to modulate selectivity between A1 and A2A receptors. nih.govnih.gov

Design StrategyRationale Based on Computational ModelingExpected Outcome
Substitution on the Indanyl Ring Docking shows unoccupied space near the indanyl ring, allowing for additional substituents to form new interactions.Increased affinity and/or selectivity.
Modification of the N6-Linker Conformational analysis suggests that altering the linker length or rigidity can optimize the orientation of the indanyl group.Improved binding pose and potency.
Substitution at the C2 Position Binding mode analysis indicates the C2 position points towards a region of the pocket that differs between receptor subtypes.Modulation of receptor selectivity profile.
Modification of the Ribose Moiety Introducing groups like a 5'-N-ethylcarboxamido (NECA) modification can form additional hydrogen bonds.Enhanced potency and potential shift in selectivity. nih.gov

By integrating these computational approaches, medicinal chemists can prioritize the synthesis of compounds that are most likely to succeed, thereby accelerating the drug discovery process and leading to the development of more effective and selective therapeutic agents.

Future Directions and Translational Research Potential

Development of More Selective and Potent Adenosine (B11128) Receptor Ligands

The therapeutic potential of any adenosine analogue is fundamentally tied to its affinity and selectivity for the four adenosine receptor (AR) subtypes: A₁, A₂A, A₂B, and A₃. While N(6)-(2-indanyl)adenosine represents a specific structural motif, the broader field of N⁶-substituted adenosine derivatives provides a rich blueprint for future drug design. The primary goal is to refine the molecular structure to achieve higher potency at a desired receptor target while minimizing activity at others to reduce potential side effects.

Key strategies in this endeavor involve systematic modifications at several key positions of the adenosine scaffold:

N⁶-Position Modifications: The indanyl group itself is a bulky, hydrophobic moiety. Future work will likely explore subtle alterations to this group, such as adding substituents to the indane ring or modifying its linkage to the adenine (B156593) core, to fine-tune interactions within the hydrophobic pocket of the receptor. Structure-activity relationship (SAR) studies have shown that even minor changes, such as the introduction of a methyl group at the N⁶-position, can substantially increase A₃AR binding affinity and selectivity. nih.gov

C2-Position Modifications: The C2 position of the purine (B94841) ring is a critical site for enhancing selectivity, particularly for the A₂A and A₃ receptors. The introduction of alkynyl groups at this position has proven to be a highly effective strategy. nih.gov For instance, combining a methyl group at the N⁶ position with a phenylethynyl group at the C2 position resulted in a compound with low nanomolar affinity for the A₃ receptor and selectivity ratios of approximately 500-fold over the A₁ receptor and 2500-fold over the A₂A receptor. researchgate.net

Ribose Moiety Modifications: Alterations to the ribose sugar, particularly at the 5' position, are known to influence potency and selectivity. The addition of an N-ethylcarboxamido group, as seen in the potent non-selective agonist NECA, can enhance affinity. For example, researchers found that adding an N-methylcarboxamido substituent to N⁶-methoxy-2-alkynyladenosine derivatives yielded some of the most potent and selective A₃AR agonists reported to date. nih.gov

These medicinal chemistry efforts aim to create a new generation of ligands with precisely tailored pharmacological profiles, moving beyond broad agonists to subtype-selective agents that can therapeutically target specific tissues and disease processes with greater precision.

Compound ClassKey Structural ModificationPrimary Receptor Target(s)Key FindingCitation(s)
2-Pyrazolyl-N⁶-methyladenosinesIntroduction of a methyl group at the N⁶-positionA₃Substantially increased A₃ receptor binding affinity and selectivity compared to N⁶-desmethyl analogues. nih.gov
2-Alkynyl-N⁶-methyladenosinesCombination of a C2-alkynyl group and an N⁶-methyl groupA₃Resulted in compounds with low nanomolar A₃ affinity and high selectivity over A₁ and A₂A receptors. researchgate.net
N⁶-Methoxy-2-alkynyladenosinesN⁶-methoxy and C2-alkynyl substitutions combined with a 5'-N-methylcarboxamido groupA₃Led to agonists with exceptionally high potency (Ki = 2.5 nM) and selectivity (21,500-fold vs. A₁ and 4,200-fold vs. A₂A). nih.gov

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

Preclinical research has implicated adenosine receptors in a vast array of physiological and pathological processes, opening numerous avenues for the therapeutic application of selective ligands like this compound. frontiersin.org The specific receptor subtype profile of a given compound dictates its potential clinical utility.

Inflammatory and Autoimmune Diseases: The A₃AR is a particularly compelling target as it is often overexpressed in inflammatory and cancer cells. researchgate.netnih.gov A₃AR agonists have demonstrated significant anti-inflammatory effects in various preclinical models. frontiersin.org This suggests a potential role for A₃-selective analogues of this compound in conditions such as rheumatoid arthritis and psoriasis, where modulating immune cell function is key. researchgate.net

Neurological and Psychiatric Disorders: Adenosine receptors are widely distributed in the central nervous system and play crucial neuromodulatory roles. mdpi.com Activation of A₁ receptors generally has an inhibitory effect on neuronal activity, suggesting potential applications for A₁-selective agonists in treating conditions characterized by neuronal hyperactivity, such as epilepsy. mdpi.com Furthermore, research on N⁶-(2,2-diphenylethyl)adenosine, a structural cousin of this compound, revealed antipsychotic-like activity in preclinical models, pointing toward a potential and underexplored therapeutic space for this class of compounds in psychiatric disorders. nih.gov

Cardiovascular Disease: Adenosine is a well-known regulator of cardiovascular function, influencing heart rate, contractility, and coronary blood flow. mdpi.com A₁AR activation is known to be cardioprotective, particularly in the context of ischemia-reperfusion injury. mdpi.com This has led to the investigation of selective A₁ agonists as potential treatments for arrhythmias and for protecting the heart muscle during cardiac events. wikipedia.orgnih.gov

Chronic Pain: Adenosine plays a significant role in modulating pain signals, with different receptor subtypes having distinct effects. A₁AR activation is strongly associated with antinociceptive (pain-relieving) effects. mdpi.com This supports the development of A₁-selective agonists as novel, non-opioid analgesics for treating chronic neuropathic and inflammatory pain. mdpi.com

The translational path for a compound like this compound involves first characterizing its subtype selectivity and then aligning that profile with the preclinical disease models where the target receptor has a validated role.

Advanced Methodologies for Investigating Adenosine Receptor Biology

Future progress in developing and understanding adenosine receptor ligands is intrinsically linked to the application of advanced research methodologies. These techniques provide unprecedented insight into the molecular interactions and cellular consequences of receptor activation.

Structural Biology: The use of cryo-electron microscopy (Cryo-EM) has revolutionized the study of G protein-coupled receptors (GPCRs), including adenosine receptors. Elucidating the high-resolution structures of different AR subtypes in complex with agonists like this compound can reveal the precise atomic interactions that govern binding and selectivity. mdpi.com This structural information is invaluable for structure-based drug design, allowing for the rational optimization of ligand properties.

Computational Modeling: Molecular docking and dynamic simulations are powerful computational tools that complement structural biology. nih.gov These methods can predict how novel analogues of this compound will bind to a receptor, helping to prioritize which compounds to synthesize and test. nih.gov They can also provide insights into the mechanisms of receptor activation and the conformational changes that occur upon ligand binding.

Advanced Cellular Assays: Beyond simple binding affinity assays, researchers are employing more sophisticated functional assays to understand the nuances of receptor signaling. This includes measuring downstream effects such as the modulation of cyclic AMP (cAMP) levels, activation of mitogen-activated protein kinase (MAPK) pathways, and changes in intracellular calcium. nih.govmdpi.comahajournals.org These assays are critical for determining not only if a ligand is an agonist but also its efficacy and potential for biased signaling, where an agonist may preferentially activate one signaling pathway over another.

By integrating these advanced methodologies, researchers can build a comprehensive pharmacological profile of this compound and its analogues, accelerating the journey from chemical entity to potential therapeutic agent.

Integration of Omics Data for Systems-Level Understanding

To fully grasp the therapeutic potential and biological impact of this compound, research is moving beyond single-pathway analyses to a more holistic, systems-level approach through the integration of "omics" data. This involves the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell or tissue (the transcriptome), researchers can determine how AR activation by a specific ligand alters gene expression. For example, an RNA-seq study of microglia treated with the A₃AR agonist 2-Cl-IB-MECA identified the downstream transcription factors and gene networks involved in its immunomodulatory effects. researchgate.net Another study used transcriptomic profiling of leukocytes from heart failure patients to show that the expression of all four adenosine receptor mRNAs was upregulated and correlated with disease severity, highlighting the potential of these receptors as disease biomarkers. nih.gov

Proteomics: Proteomics involves the large-scale analysis of proteins. This can be used to identify changes in protein expression or post-translational modifications following treatment with an AR agonist. A proteomics study of rabbit myocardium treated with the A₁AR agonist CCPA identified specific changes in the expression of myocardial proteins, providing mechanistic insight into the delayed cardioprotective effects of A₁AR activation. researchgate.net

Metabolomics: This field focuses on profiling the complete set of small-molecule metabolites in a biological sample. A metabolomics study of the A₃AR agonist MRS5980 successfully mapped its metabolic breakdown products and revealed that the compound induced changes in the host's lipid metabolism. nih.govnih.gov This was further investigated using gene expression analysis, which identified changes in genes related to phosphatidylcholine biosynthesis, providing a direct link between receptor activation and a specific metabolic outcome. nih.gov

By integrating these omics datasets, researchers can construct detailed models of the cellular and physiological responses to AR agonists. This systems-level understanding is crucial for identifying novel therapeutic targets, discovering biomarkers for patient response, and anticipating the broader biological effects of new drug candidates like this compound.

Omics TechnologyAdenosine Receptor Agonist StudiedBiological SystemKey Insights GainedCitation(s)
Transcriptomics (RNA-seq) 2-Cl-IB-MECA (A₃ Agonist)Activated MicrogliaIdentified regulation of immune-related genes and key transcription factors (Smad3, Sp1) downstream of A₃R activation. researchgate.net
Transcriptomics (qRT-PCR) Endogenous AdenosineLeukocytes from Heart Failure PatientsDemonstrated that mRNA expression of all four AR subtypes increases with the severity of heart failure. nih.gov
Proteomics CCPA (A₁ Agonist)Rabbit MyocardiumRevealed changes in myocardial protein expression profiles that underlie agonist-induced delayed cardioprotection. researchgate.net
Metabolomics & Gene Expression MRS5980 (A₃ Agonist)In vivo (Mice)Mapped the metabolic fate of the drug and discovered its impact on lipid metabolism through the downregulation of choline (B1196258) kinase genes. nih.govnih.gov

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